N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Antagonist Activity
Research on similar compounds has explored their molecular interactions and antagonist activities. For example, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) as a potent and selective antagonist for the CB1 cannabinoid receptor demonstrates the approach to studying interactions at a molecular level. Using computational models and conformational analysis, researchers developed pharmacophore models and conducted comparative molecular field analysis (CoMFA) to understand binding interactions and activity profiles of similar compounds (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives provide insights into the chemical's utility in research. For instance, studies on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and their anticonvulsant activity showcase methodologies for creating and analyzing compounds with potential biological activities (Aktürk et al., 2002).
Anticancer and Antimicrobial Activities
Explorations into the biological activities of similar compounds reveal potential applications in treating diseases. For example, research on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrates the process of discovering new therapeutic agents. These studies include molecular docking to predict interactions with biological targets, showcasing how structural modifications can enhance biological activities (Katariya et al., 2021).
Protective Effects Against Oxidative Stress
Research on pyrazole derivatives, including studies on their protective effects against oxidative stress and DNA damage, indicates the potential for these compounds to mitigate the effects of environmental toxins. An investigation into a pyrazolecarboxamide derivative's antioxidant properties in Clarias gariepinus exposed to lead nitrate exemplifies this application. The study found that the compound reversed alterations in biochemical parameters and antioxidant biomarkers, demonstrating its potential utility in minimizing lead toxicity effects (Soliman et al., 2019).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-13(19)16-14-11-7-22(20,21)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXZCSJPNTBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333076 |
Source
|
Record name | N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
CAS RN |
449788-59-4 |
Source
|
Record name | N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.